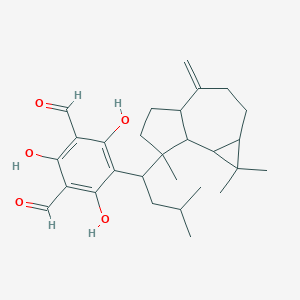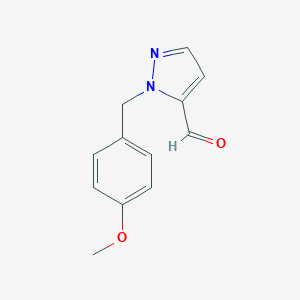
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine is a chemical compound known for its unique structure and reactivity It features an oxaziridine ring, which is a three-membered heterocycle containing nitrogen and oxygen atoms
Vorbereitungsmethoden
The synthesis of 2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine typically involves the reaction of 4-chlorobenzaldehyde with phenylsulfonylamine in the presence of an oxidizing agent. Common oxidizing agents used in this synthesis include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired oxaziridine ring.
Analyse Chemischer Reaktionen
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form corresponding sulfonyl oxaziridines.
Reduction: Reduction reactions can lead to the cleavage of the oxaziridine ring, forming amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine involves the interaction of its oxaziridine ring with various molecular targets. The ring strain and electrophilic nature of the oxaziridine make it reactive towards nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and biological assays to study its effects on different pathways and targets.
Vergleich Mit ähnlichen Verbindungen
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine can be compared with other oxaziridine compounds such as:
3-(4-methylphenyl)-2-(phenylsulfonyl)Oxaziridine: Similar structure but with a methyl group instead of a chlorine atom.
3-(4-nitrophenyl)-2-(phenylsulfonyl)Oxaziridine: Contains a nitro group, which can significantly alter its reactivity and applications.
3-(4-bromophenyl)-2-(phenylsulfonyl)Oxaziridine:
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity patterns compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-11-8-6-10(7-9-11)13-15(18-13)19(16,17)12-4-2-1-3-5-12/h1-9,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKTUVGILINFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)









![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)
![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)
